molecular formula C24H19N3O3 B14946608 2-{[1H-indol-3-yl(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide

2-{[1H-indol-3-yl(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide

Cat. No.: B14946608
M. Wt: 397.4 g/mol
InChI Key: UJEMPNDJNOUNSU-UHFFFAOYSA-N
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Description

2-{[1H-indol-3-yl(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1H-indol-3-yl(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[1H-indol-3-yl(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield alcohol derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1H-indol-3-yl(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C24H19N3O3/c1-15-7-6-8-16(13-15)26-23(29)18-10-3-5-12-21(18)27-24(30)22(28)19-14-25-20-11-4-2-9-17(19)20/h2-14,25H,1H3,(H,26,29)(H,27,30)

InChI Key

UJEMPNDJNOUNSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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